Bis(dicyclopropylmethylidene)hydrazine

Descripción general

Descripción

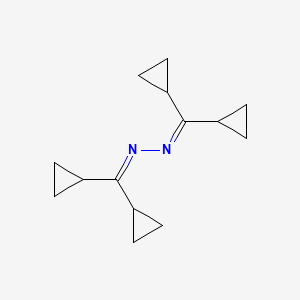

Bis(dicyclopropylmethylidene)hydrazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. It is primarily used in research settings and has been submitted to the National Cancer Institute for testing and evaluation. This compound is known for its unique structure, which includes two cyclopropyl groups attached to a hydrazine moiety.

Métodos De Preparación

The synthesis of bis(dicyclopropylmethylidene)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One efficient method for the formation of hydrazine derivatives is through heterogeneous catalysis starting from ketones . This environmentally benign synthetic method uses a nickel-based heterogeneous catalyst and hydrazine hydrate . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.

Análisis De Reacciones Químicas

Bis(dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

BDMH serves as a versatile building block in organic synthesis, particularly in the formation of hydrazones and azines. Its structure allows for various modifications, making it suitable for diverse synthetic pathways.

- Hydrazone Derivatives : BDMH can be utilized to synthesize hydrazone derivatives, which are important intermediates in pharmaceuticals and agrochemicals. Research has demonstrated the biological activity of these derivatives, indicating their potential as therapeutic agents .

- Regioselective Hydroamination : BDMH is involved in regioselective hydroamination reactions, which are crucial for the synthesis of nitrogen-containing compounds. This process allows for the incorporation of functional groups into unactivated olefins, expanding the scope of available chemical transformations .

The biological implications of BDMH and its derivatives have been a significant area of research. Studies have shown that compounds derived from BDMH exhibit various biological activities, including antimicrobial and anticancer properties.

- Anticancer Properties : Some hydrazone derivatives synthesized from BDMH have shown promising results in inhibiting cancer cell proliferation. These compounds disrupt cellular processes, making them candidates for further development as anticancer agents .

- Antimicrobial Activity : The derivatives also demonstrate antimicrobial properties, suggesting their potential use in developing new antibiotics or antifungal agents. The mechanism often involves interference with microbial cell wall synthesis or function .

Material Science

In material science, BDMH has been explored for its potential applications in creating novel materials with specific properties.

- Polymer Chemistry : BDMH can be used as a cross-linking agent in polymer synthesis. Its ability to form stable linkages can enhance the mechanical properties of polymers, making them suitable for various industrial applications.

- Energetic Materials : Research indicates that BDMH derivatives may be useful in developing energetic materials due to their high nitrogen content and stability under certain conditions. This aspect is particularly relevant for applications in defense and aerospace industries .

Case Studies

Several studies highlight the practical applications of BDMH:

Mecanismo De Acción

The mechanism of action of bis(dicyclopropylmethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. Hydrazine derivatives are known to act as strong reducing agents, which can participate in redox reactions and influence various biochemical pathways . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparación Con Compuestos Similares

Bis(dicyclopropylmethylidene)hydrazine can be compared to other hydrazine derivatives, such as monomethylhydrazine and unsymmetrical dimethylhydrazine . These compounds share similar chemical properties, such as being strong reducing agents and having applications in rocket propulsion systems . this compound is unique due to its specific structure, which includes two cyclopropyl groups. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Similar Compounds

Actividad Biológica

Bis(dicyclopropylmethylidene)hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized from dicyclopropyl ketone and various aldehydes, demonstrating a diverse range of biological effects.

Synthesis and Characterization

The synthesis of this compound involves the reaction of dicyclopropylmethylene hydrazine with different aldehydes. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, a study reported the synthesis of hydrazone derivatives using dicyclopropyl ketone, leading to compounds with notable antibacterial and anticancer activities .

Biological Activity Overview

The biological activities of this compound and its derivatives can be categorized into several key areas:

- Antimicrobial Activity : Several studies have demonstrated that hydrazone derivatives exhibit significant antibacterial properties. For example, compounds derived from this compound showed comparable or superior activity against various bacterial strains when tested against standard antibiotics like ciprofloxacin .

- Anticancer Activity : The anticancer potential of this compound has been evaluated against breast cancer cell lines (MCF-7). Research indicates that certain derivatives exhibit cytotoxic effects, with IC50 values ranging from 21.5 to 100 μM. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase .

- Antifungal Activity : In addition to antibacterial properties, some derivatives have shown promising antifungal activity against Candida species, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents .

Table 1: Biological Activity Summary of this compound Derivatives

Case Studies

- Antibacterial Study : A series of bis-hydrazone derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds displayed moderate to high activity, with specific derivatives outperforming standard antibiotics in efficacy .

- Anticancer Evaluation : The cytotoxicity of this compound was assessed in vitro on MCF-7 breast cancer cells. The study revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving cell cycle arrest .

- Antifungal Screening : Compounds derived from this compound were evaluated for their antifungal properties against clinical isolates of Candida spp. Results showed that some derivatives had potent antifungal activity, suggesting their potential as therapeutic agents .

Propiedades

IUPAC Name |

1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXLOISWPSNDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287140 | |

| Record name | bis(dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-18-0 | |

| Record name | MLS002667250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.